molecular formula C20H27N7O3S B2675379 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2380183-83-3

4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2675379
CAS No.: 2380183-83-3
M. Wt: 445.54
InChI Key: QXVBUAGTKFPPJX-UHFFFAOYSA-N
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Description

4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, piperidine, pyrazole, and pyrimidine rings within its structure suggests a high degree of chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrimidine ring could produce dihydropyrimidines .

Scientific Research Applications

4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes or receptors, modulating their activity. For example, the imidazole ring may inhibit cytochrome P450 enzymes, while the pyrazole ring could interact with kinases or other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer a high degree of chemical versatility and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(24-14)18-10-19(22-13-21-18)30-12-17-5-7-26(8-6-17)31(28,29)20-11-25(4)16(3)23-20/h9-11,13,17H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVBUAGTKFPPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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